molecular formula C8H6BrClN2O B3295132 3-Bromo-6-chloro-4-methoxyindazole CAS No. 887569-58-6

3-Bromo-6-chloro-4-methoxyindazole

Cat. No.: B3295132
CAS No.: 887569-58-6
M. Wt: 261.5 g/mol
InChI Key: IYSSHXSLSIEYMC-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-4-methoxyindazole is a substituted indazole derivative characterized by halogen (bromine and chlorine) and methoxy functional groups at positions 3, 6, and 4 of the indazole core. The molecular formula is C₈H₆BrClN₂O, with a molecular weight of 277.51 g/mol (calculated from atomic masses). Key physicochemical properties include:

  • XLogP3: Estimated ~3.2 (similar to positional isomer in )
  • Hydrogen bond donors: 1 (N-H of indazole)
  • Hydrogen bond acceptors: 3 (N, O of methoxy, and adjacent N)
  • Topological polar surface area (TPSA): ~37.9 Ų (indicative of moderate solubility) .

Properties

IUPAC Name

3-bromo-6-chloro-4-methoxy-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2O/c1-13-6-3-4(10)2-5-7(6)8(9)12-11-5/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSSHXSLSIEYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=NNC(=C12)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-4-methoxyindazole typically involves multi-step organic reactions. One common method starts with the bromination of 6-chloro-4-methoxyindazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent like dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloro-4-methoxyindazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups like amines or ethers.

Scientific Research Applications

3-Bromo-6-chloro-4-methoxyindazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in biochemical studies.

    Medicine: Due to its structural similarity to bioactive indazole derivatives, it is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-4-methoxyindazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved vary based on the specific biological context and the derivative used.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Lipophilicity :

  • The methoxy group in this compound increases lipophilicity (XLogP3 ~3.2) compared to 3-bromo-4-hydroxy-6-iodoindazole (XLogP3 2.8), where the polar hydroxy group reduces logP .
  • Fluorine substitution (3-bromo-6-fluoroindazole) lowers molecular weight and logP (2.5), enhancing metabolic stability for drug design .

Hydrogen Bonding and Solubility: Carboxylic acid derivatives (e.g., 4-bromo-6-chloroindazolecarboxylic acid) exhibit higher polarity (TPSA ~75 Ų inferred), improving aqueous solubility but reducing membrane permeability . Methoxy and hydroxy groups influence hydrogen-bond acceptor/donor counts, affecting interactions with biological targets .

Halogen Effects: Chlorine and bromine provide steric bulk and electrophilic character, favoring halogen bonding in crystal engineering.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-chloro-4-methoxyindazole
Reactant of Route 2
3-Bromo-6-chloro-4-methoxyindazole

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